N-Methylthiazolo[4,5-f]quinolin-2-amine
Description
Properties
CAS No. |
16351-50-1 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.274 |
IUPAC Name |
N-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C11H9N3S/c1-12-11-14-10-7-3-2-6-13-8(7)4-5-9(10)15-11/h2-6H,1H3,(H,12,14) |
InChI Key |
WEPYLUKJHOUUTE-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=C(S1)C=CC3=C2C=CC=N3 |
Synonyms |
Thiazolo[4,5-f]quinoline, 2-(methylamino)- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Fusion position (e.g., [4,5-f] vs. [4,5-c]) alters electronic properties and binding interactions .
- Substituents like trifluoromethyl (CF₃) or bromine (Br) enhance steric bulk and modulate solubility .
Thiazolo vs. Oxazolo Derivatives
- N-Propyloxazolo[4,5-c]quinoline-2,4-diamine (13): Entirely inactive in TLR7/8 agonism assays, contrasting with some thiazolo derivatives .
- Thiazolo[4,5-f]quinolin-2-amine analogs: While many (e.g., NKV-101/102) lack reported TLR activity, their structural rigidity may favor DNA intercalation, as seen in related Ru-polypyridyl complexes .
Comparison with Imidazoquinolines
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A potent dietary carcinogen found in cooked meats, with a methyl group enhancing mutagenicity .
Physicochemical Properties
Notable Trends:
- Thiazolo compounds, with sulfur replacing nitrogen in the fused ring, show reduced mutagenicity but unconfirmed therapeutic utility .
Q & A
Q. Advanced
- In vitro assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Apoptosis detection : Annexin V/PI staining and caspase-3 activation assays.
- In vivo models : Xenograft mice treated with 10–50 mg/kg doses, monitoring tumor volume and metastasis .
- Mechanistic studies : RNA-seq to identify dysregulated pathways (e.g., p53 or NF-κB) in treated cells.
How can researchers investigate the interaction between this compound and biological targets like NADPH oxidase or dopamine receptors?
Q. Advanced
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like p47phox-p22phox (NADPH oxidase subunits) . Validate with mutagenesis studies on key residues (e.g., Arg-137 in p47phox).
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) for receptor-ligand interactions.
- Functional assays : For dopamine autoreceptors, assess inhibition of locomotor activity in rodents or DOPA accumulation in striatal tissues .
How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?
Q. Advanced
- Standardize assays : Use identical cell lines (e.g., ATCC-verified), culture conditions, and positive controls (e.g., doxorubicin).
- Validate purity : HPLC (>95% purity) to rule out impurities affecting results .
- Dose-response curves : Perform triplicate experiments with nonlinear regression analysis.
- Meta-analysis : Compare data across structural analogs (e.g., fluorinated vs. methylated derivatives) to identify substituent effects .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : +4°C in airtight, light-protected containers to prevent degradation .
- Solubility : Use DMSO for stock solutions (≤10 mM), avoiding aqueous buffers with pH > 8 to prevent hydrolysis.
- Handling : Under inert atmosphere (N₂/Ar) for hygroscopic batches.
Notes
- Fluorinated analogs (e.g., 5-fluoro derivatives) may exhibit higher reactivity; adjust experimental designs accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
